1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE

Description

Contextual Significance of Organosilicon Precursors in Material Science

Organosilicon precursors are a versatile class of compounds that serve as fundamental building blocks in the synthesis of a wide array of advanced materials. wiley-vch.de These precursors, which contain silicon-carbon bonds, are pivotal in creating materials that merge the properties of both organic and inorganic substances. pubcompare.ai The general formula for silanes is R4−nSiXn, where X represents reactive groups like chlorine (Cl), alkoxides (–OR), or amides (–NR2), which are essential for polymerization. wiley-vch.de

The utility of organosilicon precursors stems from their ability to be transformed into various materials, including silicones (polysiloxanes), polysilsesquioxanes, silicon carbide (SiC), and silicon nitride (Si3N4), through processes like hydrolytic polycondensation. wiley-vch.dedtic.mil The development of preceramic polymers, for instance, allows for the creation of ceramic materials from soluble or fusible intermediates, which is crucial for manufacturing complex shapes and ceramic fibers. dtic.mil These precursors are instrumental in developing materials with desirable characteristics such as high thermal and chemical stability, enhanced mechanical strength, and specific optical or dielectric properties. dtic.milresearchgate.net The lack of toxicity and high chemical stability of many organosilane compounds make them ideal for use as nucleophilic partners in cross-coupling reactions to form new carbon-carbon bonds. sigmaaldrich.com

Overview of Bridged Organosilanes in Hybrid Material Systems

Bridged organosilanes represent a specialized category of organosilicon precursors that are fundamental to the creation of highly cross-linked hybrid materials. researchgate.net These molecules typically have a structure represented as ((R'O)3Si-R-Si(OR')3), where "R" is an organic bridging group, such as an alkyl or aryl chain, that covalently links two or more trialkoxysilyl groups. researchgate.net This molecular-level integration of organic and inorganic components results in a uniform distribution of the organic moiety throughout the inorganic silica (B1680970) network, a distinct advantage over simple physical mixtures. researchgate.net

This class of materials, often called bridged polysilsesquioxanes, is used for applications ranging from surface modifiers and coatings to catalysts and membrane materials. researchgate.netacs.org The nature of the organic bridge is a critical design element, allowing for precise control over the material's final properties, such as pore size, surface area, and functionality. acs.org For example, using a rigid arylene chain as the bridge can help create materials with ordered pore structures. researchgate.netgelest.com The introduction of silicon-silicon (Si-Si) bonds into π-conjugated structures offers a method to adjust electrochemical and photophysical characteristics, leading to novel functionalities in organic materials through σ–π conjugation. rsc.org These bridged systems enable the engineering of materials with controlled porosity capable of selective adsorption, catalysis, or unique electronic and optical effects. acs.org

Scope and Research Focus on 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE (BTEB)

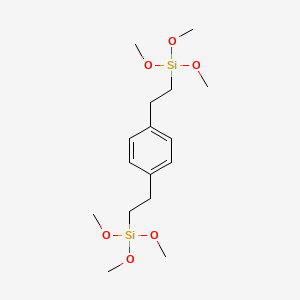

This compound (BTEB) is a specific bridged organosilane with the chemical formula C6H4(CH2CH2Si(OCH3)3)2. pubcompare.ai Its structure consists of a central benzene (B151609) ring connected to two trimethoxysilyl groups via ethyl linkers. cymitquimica.com This "dipodal" or "bis-silane" structure is noteworthy because it bridges organic and inorganic chemistries, enabling unique surface modification techniques and the creation of novel hybrid materials. pubcompare.ai

Research on BTEB is primarily focused on its application as a coupling agent and surface modifier in materials science, surface chemistry, and nanotechnology. pubcompare.ai The two trimethoxysilyl functional groups can react with moisture to form siloxane bonds, allowing BTEB to create a stable, cross-linked network. cymitquimica.com This property is leveraged to enhance the adhesion between organic polymers and inorganic substrates, improve the dispersion of mineral fillers in polymer composites, and develop specialized coatings. pubcompare.aicymitquimica.comgelest.com The ethyl linkers provide a degree of flexibility and steric hindrance, which can influence the mechanical properties of the final material. cymitquimica.com Furthermore, BTEB is used to create phenylene-bridged silica materials that can feature ordered pore walls, a desirable characteristic for applications in catalysis and separation. gelest.com

Structure

3D Structure

Properties

IUPAC Name |

trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O6Si2/c1-17-23(18-2,19-3)13-11-15-7-9-16(10-8-15)12-14-24(20-4,21-5)22-6/h7-10H,11-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFQBSQRZKWGGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1=CC=C(C=C1)CC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

167114-69-4 | |

| Record name | Benzene, 1,4-bis[2-(trimethoxysilyl)ethyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167114-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50373514 | |

| Record name | Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58298-01-4 | |

| Record name | Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Bteb

Synthetic Routes for BTEB and Related Organosilanes

The primary industrial synthesis of 1,4-Bis(trimethoxysilylethyl)benzene is achieved through the platinum-catalyzed hydrosilylation of 1,4-divinylbenzene (B89562) with trimethoxysilane. This addition reaction attaches a trimethoxysilyl group to each of the vinyl groups on the benzene (B151609) ring. A similar approach is used for related compounds, such as the reaction of triethoxysilane (B36694) with divinylbenzene (B73037) in the presence of a Karstedt's catalyst to produce the corresponding triethoxy-substituted organosilane. lp.edu.uaresearchgate.netlpnu.ua The reaction can result in both Markovnikov and anti-Markovnikov addition products, although the latter typically predominates, yielding the desired ethyl-bridged structure. lp.edu.ua

Another synthetic strategy for related organosilanes involves the reaction of a di-halogenated arene with a chlorosilane in the presence of a metal catalyst. For instance, 1,4-bis(dimethylsilyl)benzene (B1337063) can be synthesized by reacting 1,4-dichlorobenzene (B42874) with dimethylchlorosilane using sodium metal as a catalyst in a xylene solvent at elevated temperatures. chemicalbook.com

Precursor Design and Structural Analogues in Material Synthesis

The properties of materials derived from BTEB are highly dependent on the precursor's molecular architecture. Comparing BTEB with its structural analogues provides insight into how subtle changes in the molecule, such as the type of alkoxy group or the length of the alkyl chain, can influence the final material's characteristics.

1,4-Bis(triethoxysilyl)benzene (B1313312) is a close analogue of BTEB, differing only in the alkoxy groups attached to the silicon atoms (ethoxy vs. methoxy). This difference has a significant impact on the reactivity of the precursor during the sol-gel process. The hydrolysis rate of trimethoxysilyl groups is generally faster than that of triethoxysilyl groups. This is because methoxy (B1213986) groups are less sterically hindering and their leaving group, methanol (B129727), is smaller than ethanol.

The physical properties of these two compounds are compared in the table below.

| Property | This compound (BTEB) | 1,4-Bis(triethoxysilyl)benzene |

| Molecular Formula | C₁₆H₃₀O₆Si₂ gelest.comcymitquimica.com | C₁₈H₃₄O₆Si₂ gelest.com |

| Molecular Weight | 374.58 g/mol gelest.com | 402.64 g/mol gelest.com |

| Boiling Point | 134-138 °C / 0.2 mmHg | 130-132 °C / 0.4 mmHg gelest.com |

| Density | 1.028 g/mL gelest.com | 1.015 g/mL gelest.com |

| Refractive Index | 1.463 gelest.com | 1.4549 gelest.com |

| Hydrolytic Sensitivity | Reacts with moisture | Reacts slowly with moisture/water gelest.com |

This table is interactive. Click on the headers to sort the data.

The faster hydrolysis of BTEB can lead to more rapid gelation times compared to its triethoxy counterpart under identical conditions. The choice between methoxy and ethoxy precursors allows for tuning of the sol-gel reaction kinetics to achieve desired material properties.

A comparison between BTEB and 1,4-Bis(trimethoxysilylmethyl)benzene (B70389) highlights the influence of the alkyl linker connecting the silyl (B83357) group to the aromatic ring. BTEB possesses an ethyl (-CH₂CH₂-) linker, whereas its analogue has a shorter methyl (-CH₂-) linker. rsc.org This structural difference impacts the flexibility and steric environment of the precursor molecule.

The longer ethyl linker in BTEB provides greater conformational flexibility and increased steric hindrance around the reactive silyl groups. cymitquimica.com This can affect the packing of the molecules during network formation and influence the porosity and mechanical properties of the resulting polysilsesquioxane material. In contrast, the shorter, more rigid methyl linker in 1,4-bis(trimethoxysilylmethyl)benzene may lead to more ordered or crystalline structures under certain polymerization conditions. rsc.org

| Compound | Structure | Molecular Formula | Linker Group |

| This compound | C₆H₄(CH₂CH₂Si(OCH₃)₃)₂ | C₁₆H₃₀O₆Si₂ | Ethyl (-CH₂CH₂-) |

| 1,4-Bis(trimethoxysilylmethyl)benzene | C₆H₄(CH₂Si(OCH₃)₃)₂ | C₁₄H₂₆O₆Si₂ | Methyl (-CH₂-) |

This table is interactive. Click on the headers to sort the data.

Fundamental Reactivity Mechanisms of BTEB in Material Formation

The transformation of BTEB from a monomeric liquid into a solid, three-dimensional network material is governed by the principles of sol-gel chemistry. wikipedia.org This process primarily involves hydrolysis and condensation reactions of the terminal trimethoxysilyl groups. acs.orgsigmaaldrich.com

The sol-gel process for BTEB is a wet-chemical technique that can be described in two fundamental steps:

Hydrolysis: The process is initiated by the addition of water, typically in the presence of an acid or base catalyst. The trimethoxysilyl groups (-Si(OCH₃)₃) on the BTEB molecule react with water, replacing the methoxy groups (-OCH₃) with hydroxyl groups (-OH) to form silanols (-Si-OH) and releasing methanol (CH₃OH) as a byproduct. researchgate.netnweurope.eu

Condensation: The newly formed, reactive silanol (B1196071) groups then undergo condensation reactions with each other (water-producing condensation) or with remaining methoxy groups (alcohol-producing condensation). This step forms stable siloxane bridges (-Si-O-Si-), which are the backbone of the resulting inorganic network. wikipedia.orgacs.org

The repetition of these steps leads to the formation of a colloidal suspension (the "sol"), which gradually evolves into a continuous, cross-linked network that immobilizes the liquid phase, forming a "gel". wikipedia.org The final properties of the material are heavily influenced by the conditions of the hydrolysis and condensation reactions.

The choice of catalyst is crucial as it dictates the rates of hydrolysis and condensation, thereby controlling the structure of the final polymer network. acs.orgsigmaaldrich.com

Acid Catalysis: Under acidic conditions (e.g., using HCl), the hydrolysis reaction is rapid, while the condensation reaction is slower and becomes the rate-determining step. This tends to produce more linear or lightly branched polymers before gelation occurs. acs.orgjournalcsij.com

Base Catalysis: Under basic conditions (e.g., using NH₄OH), the condensation reaction is faster than hydrolysis. This leads to the formation of more compact, highly branched, and particle-like structures, resulting in a more three-dimensionally cross-linked network. acs.orgjournalcsij.com

Fluoride Catalysis: Fluoride ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) are particularly effective catalysts for the polycondensation of organosilanes. nih.govresearchgate.net Fluoride catalysis promotes rapid equilibration, allowing for the formation of materials with more uniform porosity and greater structural control compared to traditional acid or base catalysis. nih.govbgsu.edunih.gov This method is advantageous for creating silsesquioxane-based networks with tailored pore sizes and functionalities. nih.govbgsu.edunih.gov

| Catalyst Type | Relative Hydrolysis Rate | Relative Condensation Rate | Resulting Structure |

| Acid | Fast | Slow | Linear or weakly branched polymers |

| Base | Slow | Fast | Highly branched, dense networks |

| Fluoride | N/A | Promotes rapid equilibration | Controlled, uniform porosity networks |

This table is interactive. Click on the headers to sort the data.

Hydrolysis Pattern Variations from Conventional Trialkoxysilanes

The hydrolysis of this compound is observed to be slower and proceeds in a more controlled manner compared to its monomeric counterparts. Current time information in Dhaka, BD.gelest.com This reduced reactivity is attributed to the steric hindrance provided by the bulky benzene ring and the ethyl linkers, which can influence the accessibility of water molecules to the silicon centers. gelest.com

The most significant difference lies in the stability of the resulting siloxane bonds. As a dipodal silane (B1218182), BTEB can form up to six bonds to a substrate, in contrast to the three bonds possible for a conventional monosilane. nih.gov This multi-point attachment significantly enhances the resistance of the resulting film or surface modification to hydrolysis. Research has shown that surfaces modified with dipodal silanes exhibit markedly improved resistance to hydrolysis in aggressive aqueous environments compared to those treated with conventional silanes. nih.gov

One study demonstrated the superior hydrolytic stability of surfaces functionalized with dipodal silanes. While a surface treated with a conventional monopodal silane lost approximately 83% of its functional molecules after 24 hours in a hybridization buffer, a surface functionalized with a dipodal silane lost only 5% to 31% under the same conditions, depending on the specific structure of the dipodal silane. nih.gov This highlights the profound impact of the dipodal structure on hydrolytic stability.

The equilibrium constant for the hydrolysis of a disiloxane (B77578) bond has been determined to be very small (Kc = [SiOH]² / ([Si-O-Si][H₂O]) = 6±1×10⁻⁵), which helps to explain the enhanced stability of the siloxane networks formed by dipodal silanes like BTEB. nih.gov

Table 2: Comparison of Hydrolysis Characteristics

| Feature | This compound (Dipodal Silane) | Conventional Trialkoxysilane (Monopodal Silane) |

| Number of Silicon Atoms | Two | One |

| Hydrolysis Rate | Slower, more controlled Current time information in Dhaka, BD.gelest.com | Generally faster |

| Hydrolytic Stability of Siloxane Network | Significantly higher nih.govgelest.comnih.gov | Lower |

| Bonding to Substrate | Up to six potential bonds nih.gov | Up to three potential bonds |

| Resistance to Removal in Aqueous Environments | High nih.govnih.gov | Lower |

Design and Fabrication of Organosilica Materials from Bteb

Periodic Mesoporous Organosilica (PMO) Frameworks Utilizing BTEB

Periodic Mesoporous Organosilicas (PMOs) are a class of materials characterized by ordered porous structures with organic functionalities integrated into the silica (B1680970) framework. The use of BTEB as a precursor allows for the direct incorporation of phenylene-ethyl bridges, imparting unique properties to the final material.

The synthesis of PMOs from BTEB is typically achieved through a surfactant-mediated self-assembly process, a cornerstone of soft-templating methods in materials science. This approach relies on the cooperative assembly of the organosilica precursor (BTEB) and surfactant molecules into ordered mesophases.

The process generally involves the hydrolysis and condensation of BTEB in the presence of a structure-directing agent (SDA), which is typically a surfactant. A widely used surfactant for this purpose is the triblock copolymer Pluronic P123 (EO20PO70EO20). In a typical synthesis under acidic conditions, Pluronic P123 forms micelles, which act as a template around which the hydrolyzing BTEB molecules condense. The interaction between the hydrophobic poly(propylene oxide) (PPO) blocks of the surfactant and the organic phenylene-ethyl group of the BTEB precursor drives the self-assembly process. The hydrophilic poly(ethylene oxide) (PEO) blocks of the surfactant interface with the aqueous phase, stabilizing the structure.

After the condensation and formation of the solid organosilica network around the surfactant template, the surfactant is removed, typically through solvent extraction or calcination, leaving behind a porous structure with a regular arrangement of mesopores. The choice of surfactant is critical in determining the final pore size and structure. For instance, other surfactants like Brij 76 have also been employed in the synthesis of BTEB-derived PMOs, leading to materials with different particle morphologies and pore characteristics. researchgate.net

| Parameter | Description | Example |

| Organosilica Precursor | The source of the silica framework and the organic bridging group. | 1,4-bis(trimethoxysilylethyl)benzene (BTEB) |

| Surfactant (SDA) | A molecule that directs the formation of the mesoporous structure. | Pluronic P123, Brij 76 |

| Solvent | The medium in which the reaction takes place. | Water, often with an acid or base catalyst. |

| Removal Method | The process to create the pores by removing the surfactant. | Solvent extraction or calcination. |

To further tailor the properties of BTEB-based PMOs, co-condensation strategies are often employed. This involves the simultaneous hydrolysis and condensation of BTEB with an ancillary silica source, most commonly a tetraalkoxysilane such as tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS).

The introduction of a tetraalkoxysilane serves several purposes. It allows for the fine-tuning of the organic content within the silica framework. By varying the molar ratio of BTEB to the ancillary silica source, the density of the phenylene-ethyl bridging groups can be controlled, which in turn affects the material's hydrophobicity, mechanical properties, and thermal stability.

Furthermore, the co-condensation approach can influence the structural integrity and morphology of the resulting PMO. The presence of the more reactive tetraalkoxysilane can impact the kinetics of the sol-gel process, leading to variations in particle size, pore structure, and the degree of long-range order. This strategy provides a versatile tool for creating multifunctional materials with precisely engineered properties. For instance, bi- and trifunctional PMOs have been synthesized using mixtures of organosilica precursors, including 1,4-bis(triethoxysilyl)benzene (B1313312) (a related compound to BTEB), to tailor the chemistry of the pore walls. nih.gov

The ability to control the structure and porosity of BTEB-based PMOs is crucial for their application in areas such as catalysis, separation, and drug delivery. Several factors can be manipulated during the synthesis to achieve this control.

The choice of surfactant and its concentration directly influences the pore size and the mesostructure (e.g., hexagonal, cubic). As mentioned, triblock copolymers like Pluronic P123 tend to produce larger pores than smaller cationic surfactants. The reaction temperature and pH also play a significant role in the hydrolysis and condensation rates of the silica precursors, thereby affecting the final structure.

Another effective method for tuning porosity is the use of swelling agents or porogens. These are organic molecules, such as 1,3,5-triisopropylbenzene (B165165) (TPIB), that can be added to the synthesis mixture. researchgate.net These molecules are solubilized within the hydrophobic core of the surfactant micelles, expanding their size and leading to the formation of larger mesopores in the final material.

Post-synthesis treatments can also be used to modify the porosity. For example, hydrothermal treatments can be applied to improve the ordering and stability of the mesostructure. By carefully controlling these synthesis parameters, it is possible to create a wide range of BTEB-based PMOs with tailored pore sizes, volumes, and surface areas.

| Parameter | Effect on PMO Structure |

| Surfactant Type | Determines the mesophase and primary pore size. |

| BTEB/Ancillary Silica Ratio | Controls organic content and framework properties. |

| Temperature and pH | Influences hydrolysis/condensation kinetics and structural order. |

| Porogen Addition | Increases the size of the mesopores. |

| Post-synthesis Treatment | Can improve structural ordering and stability. |

Bridged Polysilsesquioxane Architectures Derived from BTEB

Bridged polysilsesquioxanes are a class of hybrid organic-inorganic polymers with the general formula (R'O1.5Si-R-SiO1.5)n, where R is a bridging organic group. When BTEB is used as the precursor, the resulting polysilsesquioxanes possess phenylene-ethyl bridges, leading to materials with unique thermal and mechanical properties.

The use of BTEB and its analogues, such as 1,4-bis(triethoxysilyl)benzene, has been shown to form phenylene-bridged silica materials with highly ordered pore walls. gelest.com This ordering arises from the rigid nature of the phenylene group in the precursor molecule. During the sol-gel process, the self-assembly is not only driven by the surfactant templating but also by the potential for π-π stacking interactions between the aromatic rings of the BTEB molecules within the condensing silica framework.

This molecular-level ordering within the pore walls is a distinguishing feature of PMOs derived from aromatic bridging groups and contributes to their enhanced thermal and mechanical stability. The presence of the phenylene-ethyl bridge within the dense silica walls imparts a degree of structural integrity and hydrophobicity that is not achievable with traditional silica materials.

The design of cross-linked polymeric matrices from BTEB is guided by several key principles aimed at creating robust and functional materials. The bifunctional nature of the BTEB monomer, with two silyl (B83357) groups, allows for the formation of a highly cross-linked three-dimensional network.

A primary design consideration is the hydrolytic stability of the Si-C bonds. The ethyl linkage between the silicon atom and the benzene (B151609) ring in BTEB provides good stability against hydrolysis, which is essential for the long-term durability of the material, especially in aqueous environments. The use of such bis-silanes can significantly enhance the hydrolytic stability of the resulting material. gelest.com

Advanced Characterization Techniques for Bteb Derived Materials

Spectroscopic Analysis of Framework Composition and Functionality

Spectroscopic techniques are fundamental in confirming the successful incorporation of the BTEB precursor into the final material and assessing the integrity of its organic bridging units.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive tool for probing the local chemical environments within BTEB-derived organosilicas.

¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is utilized to verify the presence and integrity of the organic moieties within the silica (B1680970) framework. For materials synthesized from BTEB, the ¹³C CP-MAS NMR spectrum typically reveals two key sets of resonances corresponding to the carbon atoms of the ethylene-phenylene bridge.

A signal around 137 ppm is characteristic of the aromatic carbons in the phenylene group. researchgate.net

A peak observed at approximately 8 ppm corresponds to the carbons of the ethylene (B1197577) (-CH₂-CH₂-) groups. researchgate.net

The presence of these distinct signals confirms that the organic bridge remains intact throughout the synthesis and condensation process.

²⁹Si Magic-Angle Spinning (MAS) NMR provides detailed information about the silicon-oxygen network structure. The chemical shifts in ²⁹Si NMR spectra are indicative of the degree of condensation of the silicon atoms, represented by Tⁿ notation, where 'n' is the number of bridging oxygen atoms (siloxane bonds, Si-O-Si) connected to the silicon atom. For BTEB-derived materials, a combination of T¹, T², and T³ silicon environments is typically observed, reflecting varying degrees of silanol (B1196071) (Si-OH) group condensation. researchgate.net The distribution of these T-species is crucial for understanding the material's cross-linking density and hydrolytic stability.

Table 1: Representative Solid-State NMR Data for BTEB-Derived Materials

| Technique | Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| CP-MAS NMR | ¹³C | ~137 | Phenylene group carbons |

| CP-MAS NMR | ¹³C | ~8 | Ethylene group carbons |

| MAS NMR | ²⁹Si | Varies | T¹ to T³ silicon environments |

This table presents typical chemical shift ranges observed in the analysis of periodic mesoporous organosilicas derived from BTEB. researchgate.net

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide complementary information on the molecular structure. The FTIR spectrum of materials derived from BTEB will show characteristic vibration modes for both the aliphatic ethylene and aromatic phenylene components of the bridging group, confirming its dual composition. researchgate.net

Structural and Morphological Investigations of Derived Materials

While spectroscopy confirms the molecular composition, diffraction and microscopy techniques are essential for understanding the larger-scale structure and form of the final material.

Low-angle X-ray diffraction (XRD) is the primary technique used to confirm the presence of ordered, periodic mesostructures in materials prepared via templating methods. For periodic mesoporous organosilicas (PMOs) derived from BTEB, the XRD pattern typically displays one or more intense diffraction peaks at low 2θ values. researchgate.net The positions of these peaks correspond to the d-spacing of the repeating pore structure, allowing for the determination of the unit-cell parameters of the mesophase. The presence of well-defined peaks is a clear indicator of a highly ordered pore arrangement, a hallmark of PMO materials. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) is indispensable for directly visualizing the morphology and pore structure of BTEB-derived nanomaterials. researchgate.net TEM micrographs can reveal intricate details about the particle shape, size distribution, and the arrangement of the mesoporous channels. Studies have shown that by varying synthesis conditions such as precursor concentration, a variety of morphologies can be achieved using BTEB. These include: researchgate.net

Microneedles

Microstars

Nanopods

This morphological control is a significant area of research, as the particle shape can influence the material's properties and suitability for various applications. researchgate.net

Porosity and Surface Area Determination

The defining characteristic of mesoporous materials is their high internal surface area and well-defined pore structure. Nitrogen physisorption analysis, commonly known as Brunauer-Emmett-Teller (BET) analysis, is the standard method for quantifying these properties. For BTEB-derived PMOs, this analysis provides crucial data on:

Specific Surface Area (m²/g): These materials can exhibit high surface areas, often in the range of 400-500 m²/g. researchgate.net

Pore Volume (cm³/g): The total volume of the pores within the material.

Pore Size Distribution: The analysis reveals the average diameter of the pores, which for templated BTEB materials is often uniform, for instance, around 3.4 to 4.0 nm. researchgate.net

These parameters are critical for applications that rely on the accessibility of the internal surface, such as catalysis, adsorption, and controlled release systems.

Table 2: Typical Porosity Data for BTEB-Derived PMOs

| Parameter | Value | Unit |

|---|---|---|

| BET Surface Area | 400 - 500 | m²/g |

| Pore Volume | 0.3 - 0.48 | cm³/g |

| Pore Diameter | ~3.4 - 4.0 | nm |

Data reflects typical values for para-phenylene-bridged periodic mesoporous organosilica nanoparticles. researchgate.net

Nitrogen Sorption Isotherms for Pore Structure Analysis

Nitrogen sorption analysis is a fundamental technique for characterizing the porous nature of materials. The resulting isotherm provides critical information about the specific surface area, pore volume, and pore size distribution. For periodic mesoporous organosilicas (PMOs) derived from BTEB and its analogs, the nitrogen adsorption-desorption isotherm typically exhibits a Type IV profile according to the IUPAC classification, which is a hallmark of mesoporous materials. researchgate.net This isotherm shape is characterized by a distinct capillary condensation step at a relative pressure (P/P₀) range corresponding to the filling of mesopores.

A study on phenylene-bridged PMOs synthesized using a triblock copolymer as a template reported the successful formation of materials with large pores, ranging from 6.0 to 7.4 nm in diameter. nih.gov The analysis of these materials revealed well-defined hexagonal rod morphology. nih.gov In related research on mixed periodic mesoporous organosilica nanoparticles, specific surface areas were found to be substantial, ranging from 700 to 970 m²g⁻¹. nih.gov

The shape of the hysteresis loop in a Type IV isotherm provides further insight into the pore geometry. For instance, a Type H1 hysteresis loop, which is often observed in these materials, suggests the presence of cylindrical pores with a narrow size distribution. researchgate.net The textural properties of PMOs, including those with phenylene bridges, can be tuned by adjusting synthesis conditions, which is reflected in the nitrogen sorption data. For example, variations in precursor concentration have been shown to influence the resulting morphology and porosity, with pore diameters typically around 3.4 to 4 nm being reported for some phenylene-bridged PMO nanostructures. researchgate.net

Below is a representative data table illustrating the kind of information obtained from nitrogen sorption analysis of a phenylene-bridged mesoporous organosilica.

| Parameter | Value | Unit |

| BET Specific Surface Area | 626 | m²/g |

| Total Pore Volume | 0.48 | cm³/g |

| Average Pore Diameter | 2.7 | nm |

This interactive data table is based on representative findings for related mesoporous organosilica materials. semanticscholar.org

Elemental Compositional Analysis of Framework Incorporation

Elemental analysis is a crucial technique to confirm the successful incorporation of the organic bridging group, in this case, the phenylene-ethyl moiety from BTEB, into the silica framework. This analysis provides the weight percentage of key elements such as carbon (C), hydrogen (H), and silicon (Si). The experimentally determined elemental composition can then be compared with the theoretical values calculated based on the chemical formula of the BTEB precursor.

The successful synthesis of PMOs functionalized with various organic groups, including phenylene, has been confirmed through techniques that include elemental analysis. researchgate.net The results of such analyses demonstrate that the organic component is covalently bonded within the mesoporous framework. researchgate.net For instance, in the synthesis of PMOs co-condensed with different functional groups, elemental analysis is used to quantify the loading amounts of the respective organic moieties. nih.gov

The following table presents hypothetical elemental analysis data for a BTEB-derived mesoporous organosilica, demonstrating the expected correlation between experimental and theoretical values.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 51.29 | 50.98 |

| Hydrogen (H) | 8.07 | 7.95 |

| Silicon (Si) | 14.99 | 14.85 |

This interactive data table illustrates the expected outcome of elemental analysis for a BTEB-derived material, confirming the incorporation of the organic framework.

Functional Applications and Performance of Bteb Based Materials

Adsorption and Separation Technologies

The ability of BTEB to form rigid, porous organosilica structures with tailored surface chemistry is central to its use in adsorption and separation. By undergoing a sol-gel process, BTEB precursors are transformed into a solid matrix known as a phenylene-bridged mesoporous organosilica (PMO). These materials feature uniformly sized pores, high surface area, and a combination of hydrophobic phenylene groups and hydrophilic silanol (B1196071) sites, making them effective sorbents. researchgate.net

BTEB-based materials are designed for environmental cleanup by selectively adsorbing pollutants from water. Resins formed from BTEB isomers have been noted for their ability to absorb organic compounds from aqueous solutions. gelest.com The phenylene bridges within the organosilica matrix create a hydrophobic environment that preferentially attracts non-polar contaminants like Volatile Organic Compounds (VOCs) and phenols, removing them from water. researchgate.net

Research into functionalized silica (B1680970) materials demonstrates the principles behind this application. Silylated mesoporous silica, for instance, has shown a high capacity for selectively adsorbing benzene (B151609) from water, achieving an uptake of 185 mg of benzene per gram of sorbent. researchgate.net This selectivity is crucial in environmental applications where pollutants are often present in low concentrations in water. researchgate.net Similarly, silica surfaces modified with cyclodextrin (B1172386) derivatives have been developed for the removal of Bisphenol A (BPA), a common phenolic pollutant. These specialized sorbents can achieve high adsorption capacities, effectively sequestering the contaminant from wastewater. mdpi.com The mechanism relies on the hydrophobic interactions between the pollutant molecules and the organic functional groups within the porous silica structure. researchgate.netmdpi.com

Table 1: Adsorption Capacity of Modified Silica for Bisphenol A (BPA)

| Sorbent Material | Adsorption Capacity (q_e) (mg/g) | Adsorption Model |

| Silica-BCD-OH | 107 | Pseudo-second-order |

| Silica-BCD-NH₂ | 112 | Pseudo-second-order |

| This table presents data on the adsorption performance of silica modified with beta-cyclodextrin (B164692) (BCD) derivatives for the removal of Bisphenol A, illustrating the effectiveness of functionalized silica in adsorbing phenolic compounds. mdpi.com |

Solid-phase extraction (SPE) is a widely used technique for sample preparation, designed to isolate and concentrate specific analytes from a complex mixture before analysis. oribay.com The performance of SPE is highly dependent on the sorbent material used in the extraction cartridge. mdpi.com BTEB is a precursor for creating advanced SPE sorbents due to its ability to form phenylene-bridged silica with ordered, well-defined pore structures. gelest.com

These BTEB-derived organosilicas serve as a stationary phase. The phenylene groups provide non-polar sites capable of hydrophobic and π-π stacking interactions, which are effective for retaining organic molecules. researchgate.net This makes them ideal for reversed-phase SPE, a common mode used to extract non-polar to moderately polar analytes from aqueous samples. nih.gov The robust, cross-linked silica network ensures the sorbent is mechanically and chemically stable during the extraction process.

The application of copolymer and other functionalized sorbents in the SPE of phenols from matrices like water and wine highlights the effectiveness of this methodology. nih.govnih.gov High recovery rates for a variety of phenolic compounds demonstrate the precision of SPE for isolating these analytes. nih.govresearchgate.net BTEB-based materials are designed to offer this high level of performance, providing a reliable and efficient stationary phase for analytical chemists.

Table 2: Recovery Rates of Phenolic Compounds from Water using Solid-Phase Extraction

| Phenolic Compound | Mean Percentage Recovery (%) |

| Phenol | 95.8 ± 3.48 |

| 4-Nitrophenol | 99.6 ± 4.26 |

| 2-Chlorophenol | 98.6 ± 5.31 |

| 2,4-Dinitrophenol | 97.5 ± 2.45 |

| 2,4-Dichlorophenol | 98.9 ± 3.29 |

| This table shows the recovery efficiency for various phenols from spiked HPLC water using SPE, indicating the utility of such methods for which BTEB-based sorbents are developed. researchgate.net |

Coatings, Adhesives, and Surface Modification Technologies

BTEB's molecular structure, featuring two reactive silyl (B83357) heads separated by a rigid organic linker, makes it an exceptional agent for modifying surfaces and creating high-performance coatings. As a dipodal silane (B1218182), it can form up to six bonds with a substrate, offering significantly greater hydrolytic stability and durability compared to conventional monosilanes. gelest.com

A primary application of BTEB is as a coupling agent or adhesion promoter to create strong, durable bonds between dissimilar materials, particularly at organic-inorganic interfaces. byk.com It is used to improve the adhesion between modified silica powders and polydimethylsiloxane (B3030410) (PDMS) matrices, which enhances the dispersibility of the filler within the polymer.

The mechanism involves a two-part reaction. First, the methoxy (B1213986) groups on the silicon atoms hydrolyze in the presence of moisture to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, metal oxides, and silica, forming stable, covalent Si-O-substrate bonds. shinetsusilicone-global.comutwente.nl The ethylbenzene (B125841) portion of the molecule then acts as a robust bridge that chemically connects to the organic polymer matrix, ensuring a seamless and strong interface. This coupling improves the mechanical properties of composites and the long-term reliability of adhesive joints. researchgate.netresearchgate.net

BTEB and related bis-silanes are used to create coatings that repel water (hydrophobic) and prevent microscopic surfaces from sticking together (anti-stiction). gelest.comgelest.com The principle behind this function is the modification of surface energy. onyxcoating.com When applied to a surface, the BTEB molecules orient themselves so that the non-polar, organic phenylene groups form the outermost layer. youtube.com This low-energy surface minimizes interaction with water, causing droplets to bead up and roll off easily, a phenomenon characterized by a high water contact angle. onyxcoating.comyoutube.com

This water-repellent property is highly desirable for protecting surfaces from moisture and corrosion. onyxcoating.com In microelectromechanical systems (MEMS), the same low-adhesion property is exploited to create anti-stiction coatings, which prevent moving parts from permanently adhering to each other due to capillary forces, thereby improving device reliability. While specific performance can vary, treatments with other silane-based hydrophobizing agents have been shown to produce highly water-repellent surfaces with contact angles exceeding 145°. uran.ua

In the manufacturing of optical fibers, ensuring strong and lasting adhesion between the glass fiber and its protective polymer coating is critical for performance and longevity. researchgate.net Silane coupling agents are key components in achieving this bond. ecopowerchem.com BTEB, as a silane, acts as a molecular bridge connecting the inorganic glass surface of the fiber to the organic acrylate (B77674) or polyimide coating. google.com

The trimethoxysilyl groups of BTEB react with the silica glass surface, forming a covalent bond that is resistant to moisture, a common cause of coating delamination and fiber failure. ecopowerchem.com This stable interface ensures that mechanical stresses are effectively transferred from the fiber to the more robust coating. Furthermore, certain BTEB-based formulations can form coatings with a high refractive index, a property that can be important for managing light within optical systems. gelest.com The use of silane adhesion promoters like BTEB is therefore essential for producing high-quality, reliable optical fibers for telecommunications and sensing applications. google.com

Catalysis and Reaction Media

The organosilica materials derived from BTEB are highly versatile in catalytic applications, serving both as active catalysts upon functionalization and as stable supports for other catalytic species.

Periodic mesoporous organosilicas (PMOs) with phenylene bridges, synthesized from precursors like BTEB, can be transformed into potent solid acid catalysts. The phenylene groups within the pore walls of the material can be functionalized with sulfonic acid (-SO₃H) groups through post-synthesis treatment, for instance, with chlorosulfonic acid. Current time information in Dhaka, BD.mdpi.com This process anchors the acidic sites directly to the organic framework of the material.

These sulfonated phenylene-bridged PMOs have demonstrated significant activity as catalysts in acid-catalyzed reactions such as the esterification of acetic acid with ethanol. Current time information in Dhaka, BD.mdpi.com The performance of these catalysts is influenced by the thermal treatment of the PMO before sulfonation. Research has shown that PMOs calcined in the presence of oxygen before functionalization can lead to even more active catalysts. Current time information in Dhaka, BD.mdpi.com Remarkably, some of these BTEB-derived solid acid catalysts have shown activity comparable to or even greater than the commercial acid resin Amberlyst-15, especially when the reaction is conducted in water, which is highly significant for developing sustainable chemical processes. Current time information in Dhaka, BD.mdpi.com The high surface area and well-ordered pore structure of the PMO ensure that the acidic sites are readily accessible to the reactants.

Table 1: Performance of BTEB-Derived Solid Acid Catalysts

| Catalyst Type | Functional Group | Target Reaction | Key Finding |

|---|

In heterogeneous catalysis, the support material is crucial for dispersing and stabilizing the active catalytic species, preventing their aggregation, and facilitating reactant access and product removal. The organosilica materials synthesized from BTEB are excellent candidates for catalyst supports due to their inherent properties. The sol-gel polymerization of BTEB creates materials with high thermal and mechanical stability, large specific surface areas, and tunable, well-defined pore structures. mdpi.com

These phenylene-bridged PMOs can act as a robust scaffold onto which various catalytically active species can be immobilized. gelest.com The organic phenylene group within the support can be chemically modified to anchor a wide range of catalysts, from metal nanoparticles to complex organic molecules. For example, the strategy of incorporating sulfonic acid groups to create solid acid catalysts is a case where the PMO framework acts as the support for the protogenic groups. mdpi.com The advantage of using BTEB-derived PMOs as supports lies in the ability to create a high density of active sites within a stable, porous architecture, thereby enhancing catalytic efficiency and enabling the easy separation and recycling of the catalyst from the reaction mixture. mdpi.comgelest.com

Membranes for Energy Applications

In the field of proton exchange membrane fuel cells (PEMFCs), the development of alternative membrane materials to expensive perfluorinated polymers like Nafion is a major research focus, especially for operation at elevated temperatures. mdpi.commdpi.com Hybrid organic-inorganic composite membranes are a promising avenue, and materials derived from BTEB are emerging as key components.

By co-condensing BTEB with an acid-functionalized organosilane (such as a propylsulfonic acid-functionalized silane), it is possible to synthesize a phenylene-bridged PMO with built-in protogenic groups. researchgate.net These materials are intended for use as additives in polymer membranes or as the primary membrane material itself. The resulting hybrid membranes possess a network of pores that, when humidified, facilitate the transport of protons.

Research into the proton conductivity of these materials has yielded significant results. A sulfonic acid-functionalized PMO, synthesized via co-condensation to ensure a uniform distribution of acid groups, has been reported to achieve a proton conductivity of 1x10⁻² S/cm at 100°C and 100% relative humidity. researchgate.net This level of conductivity is three orders of magnitude higher than that of a similar material prepared by post-synthesis grafting of the acid groups, highlighting the importance of the synthesis method. researchgate.net The conductivity is found to increase with higher surface area, greater acid concentration, and increased relative humidity. researchgate.net These findings position BTEB-derived PMOs as highly promising materials for the next generation of fuel cell membranes. researchgate.netresearchgate.net

Table 2: Proton Conductivity of BTEB-Derived Hybrid Materials

| Material | Functional Group | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) |

|---|

Data sourced from a study on acid-functionalised periodic mesoporous organosilicas. researchgate.net

Optoelectronic Materials and Optical Applications

The unique, rigid, and well-defined porous structure of organosilicas derived from BTEB makes them excellent hosts for optically active guest species, leading to the creation of novel hybrid luminescent materials. The phenylene bridge in the BTEB precursor imparts desirable electronic properties and serves as an antenna that can absorb energy and transfer it to encapsulated luminophores.

A prominent application is the development of materials containing lanthanide ions (e.g., Europium, Terbium, Erbium), which are known for their sharp and stable emission lines. A "ship-in-a-bottle" synthesis approach has been demonstrated using the closely related precursor 1,4-bis(triethoxysilyl)benzene (B1313312). In this method, hollow PMO spheres are first synthesized and then used as nanoreactors to grow lanthanide-containing nanoparticles within their voids. mdpi.com For instance, nanoparticles of NaYF₄:Yb,Er grown inside these hollow spheres resulted in hybrid materials exhibiting strong green upconversion luminescence when excited with a 980 nm laser. mdpi.com

BTEB can be used to form the PMO framework that isolates individual lanthanide complexes or nanoparticles, preventing luminescence quenching that often occurs in the solid state due to concentration effects. The organic phenylene component can also be functionalized with ligands that chelate the lanthanide ions, further enhancing the luminescence properties through an efficient "antenna effect," where the organic part absorbs light and transfers the energy to the lanthanide ion, which then emits light. mdpi.com Similarly, highly fluorescent organosilicas have been prepared from other bis-silylated aromatic precursors, demonstrating the versatility of this approach for creating materials for optical applications. researchgate.net

Utilization as Intermediates in Optoelectronic Material Synthesis

The compound 1,4-bis(trimethoxysilylethyl)benzene (BTEB) serves as a critical building block in the synthesis of advanced optoelectronic materials, primarily through its role as a precursor for bridged silsesquioxanes and organic-inorganic hybrid materials. The rigid phenylene-ethyl bridge in the BTEB molecule, combined with the reactive trimethoxysilyl end groups, allows for the creation of well-defined, nanostructured materials with tunable photophysical properties.

Upon hydrolysis and condensation, BTEB forms polysilsesquioxane networks where the organic bridging groups are regularly incorporated into a robust silica-like framework. This structure is advantageous for optoelectronic applications as the organic moiety can impart desirable electronic properties, such as luminescence, while the inorganic silica network provides thermal and mechanical stability. The ethyl linkages between the benzene ring and the silicon atoms enhance the hydrolytic stability of the Si-C bond compared to a direct Si-phenyl bond, which is crucial for the longevity and performance of optoelectronic devices.

Research has shown that materials derived from phenylene-bridged precursors, such as BTEB, can exhibit interesting photoluminescent behavior. The emission properties are sensitive to the arrangement of the phenylene units within the silica matrix. For instance, the interaction between adjacent phenylene rings can lead to the formation of excimers, which are excited-state dimers that emit light at a different wavelength compared to the isolated chromophore. This phenomenon can be controlled by the synthesis conditions and the concentration of the organic bridging group, allowing for the tuning of the emission color.

Below is a table summarizing the types of optoelectronic materials synthesized using BTEB or its close analogues and their potential applications and key properties.

| Material Type | Precursor(s) | Key Properties | Potential Optoelectronic Application |

| Phenylene-Bridged Polysilsesquioxane | This compound (BTEB) | Thermal stability, tunable photoluminescence, potential for excimer formation. | Host materials for OLEDs, active layers in chemical sensors. |

| Functionalized Bridged Silsesquioxanes | BTEB co-condensed with functional organosilanes | Enhanced charge transport, specific light emission. | Hole Transport Layers (HTL) and Electron Transport Layers (ETL) in OLEDs. dakenchem.com |

| Lanthanide-Doped Hybrid Materials | BTEB and lanthanide complexes | Efficient narrow-band emission (e.g., green from Tb³⁺, red from Eu³⁺), high quantum yield. mdpi.comrsc.org | Phosphors for solid-state lighting and displays. mdpi.comrsc.org |

| Aligned Mesoporous Organosilica Films | 1,4-Bis(triethoxysilyl)benzene (a BTEB analogue) | Uniaxially aligned nanochannels, UV emission sensitive to inter-phenylene interactions. rsc.org | Polarized light emitters, optical waveguides. rsc.org |

Biomedical Material Platforms (Focus on material design and potential, excluding clinical data)

The unique structural characteristics of this compound make it a promising candidate for the development of advanced biomedical material platforms. Its ability to form robust, porous, and functionalizable organic-inorganic hybrid materials is particularly relevant for applications in drug delivery and tissue engineering.

Material Scaffolds for Drug Delivery Systems

BTEB is an exemplary precursor for the synthesis of Periodic Mesoporous Organosilicas (PMOs). These materials are characterized by a high surface area, large pore volume, and a well-ordered network of uniform-sized pores, making them ideal candidates for hosting and releasing therapeutic molecules. The incorporation of the benzene-ethyl-silyl bridging group directly into the framework of the silica walls imparts a degree of hydrophobicity that can be advantageous for the loading of lipophilic drugs.

The synthesis of BTEB-based PMOs typically involves the hydrolysis and co-condensation of the BTEB precursor in the presence of a structure-directing agent, such as a surfactant. The resulting material possesses a hybrid framework where the organic bridges are an integral part of the pore walls. This is distinct from conventional mesoporous silica (like MCM-41), where organic functionalization is typically achieved by post-synthesis grafting. The intrinsic organic functionality of PMOs can lead to different drug-matrix interactions and, consequently, altered release kinetics.

The pore size, particle morphology, and surface chemistry of BTEB-based PMOs can be tailored by adjusting the synthesis parameters. This allows for the optimization of the material for specific drug delivery applications. For example, the surface can be further functionalized with specific chemical groups to control the release rate or to target the drug carrier to specific cells or tissues. Research has been conducted on loading various drugs into mesoporous silica materials, demonstrating the potential of these platforms. For instance, the anti-inflammatory drug ibuprofen (B1674241) has been successfully loaded into MCM-41, a purely siliceous mesoporous material, with the release being studied in simulated biological fluids. nih.gov The principles of this research can be extended to BTEB-based PMOs to modulate the release of similar drugs.

The table below outlines the design potential of BTEB-based materials for drug delivery systems, based on the properties of analogous mesoporous organosilica systems.

| Drug Delivery System Component | Design Feature based on BTEB | Potential Advantage | Example from Analogous Systems |

| Material Matrix | Phenylene-bridged organosilica network | Enhanced thermal and chemical stability; intrinsic hydrophobicity for loading lipophilic drugs. | Stable, well-ordered mesoporous structure. nih.gov |

| Pore Structure | Uniform, tunable mesopores (typically 2-10 nm) | High drug loading capacity; controlled release kinetics based on pore size. | High loading of ibuprofen in MCM-41 (up to 30 wt%). nih.gov |

| Surface Functionality | Inherent benzene groups; potential for further functionalization | Modulates drug-matrix interactions; allows for targeted delivery. | Surface modification to control cell adhesion and protein adsorption. nih.gov |

| Particle Morphology | Controllable from nanoparticles to larger spherical particles | Influences cellular uptake and biodistribution. | Synthesis of PMO nanoparticles with controlled morphologies. |

Research on Materials for Tissue Engineering Applications

The application of this compound in tissue engineering is an area of emerging potential, primarily stemming from its ability to form biocompatible and mechanically robust porous scaffolds. An ideal scaffold for tissue engineering should mimic the extracellular matrix (ECM) of the target tissue, providing a supportive environment for cell adhesion, proliferation, and differentiation. youtube.com

BTEB-derived materials can be fabricated into three-dimensional porous structures with interconnected pores, a critical feature for nutrient and oxygen transport to cells cultured within the scaffold. The mechanical properties of these organosilica scaffolds, such as their compressive strength and elastic modulus, can be tuned by controlling the cross-linking density and the nature of the organic bridging group. This is important because cells are known to respond to the stiffness of their substrate, which can influence their differentiation into specific lineages (e.g., bone or cartilage).

While direct studies on BTEB-based scaffolds for tissue engineering are limited, the principles are well-established for silica-based biomaterials. For instance, bioactive glasses, which are silica-based, are known to bond to bone and can stimulate bone regeneration. The surface of BTEB-derived scaffolds can be designed to be bioactive. The silanol groups (Si-OH) on the surface can facilitate the deposition of a hydroxyapatite-like layer in the presence of physiological fluids, which is a key characteristic of osteoinductive materials that promote bone formation. utwente.nlnih.govibexresearch.com

Furthermore, the organic-inorganic nature of BTEB scaffolds allows for surface functionalization with biomolecules, such as peptides (e.g., RGD sequences) or growth factors, to enhance specific cell adhesion and guide tissue development. nih.govresearchgate.net The ability to tailor the surface chemistry is a significant advantage for creating scaffolds that can actively direct the process of tissue regeneration. nih.govresearchgate.net

The table below summarizes the potential design and properties of BTEB-based materials for tissue engineering applications, drawing parallels from established research on silica-based biomaterials.

| Scaffold Property | Design Potential with BTEB | Relevance to Tissue Engineering | Analogous Research Finding |

| Biocompatibility | Formation of a stable, low-toxicity organosilica network. | Essential for preventing adverse immune responses and ensuring cell viability. | Silica-based materials are generally considered biocompatible. |

| Porosity & Interconnectivity | Controllable pore size and interconnected network via templating methods. | Facilitates nutrient transport, waste removal, and cell infiltration. | Porous scaffolds are crucial for 3D tissue growth. researchgate.net |

| Mechanical Properties | Tunable stiffness and strength through control of cross-linking. | Provides mechanical support to the regenerating tissue; influences cell differentiation. | The mechanical environment is a key regulator of cell fate. |

| Surface Bioactivity | Potential for creating silanol-rich surfaces to promote hydroxyapatite (B223615) formation. | Encourages integration with bone tissue (osteoinduction). utwente.nlnih.govibexresearch.com | Calcium phosphate (B84403) ceramics are known to be osteoinductive. utwente.nlresearchgate.net |

| Surface Functionalization | Amenable to covalent attachment of bioactive molecules. | Enhances cell-specific adhesion and guides tissue formation. nih.govnih.gov | Surface modification with adhesion molecules improves cell response. nih.govresearchgate.net |

Computational and Theoretical Investigations of Bteb Systems

Molecular Modeling and Simulation of BTEB Reactivity and Polycondensation

Molecular modeling and simulation offer a microscopic view of the chemical processes that BTEB undergoes, particularly its hydrolysis and subsequent polycondensation, which are the fundamental steps in forming silsesquioxane networks.

Reactivity of the Trimethoxysilyl Group: The reactivity of BTEB is centered on its two trimethoxysilyl (-Si(OCH₃)₃) groups. The key reactions are hydrolysis and condensation. unm.edu Computational studies, particularly those using quantum mechanical methods like Density Functional Theory (DFT), are employed to investigate these reaction mechanisms.

Hydrolysis: This is the initial step where the methoxy (B1213986) groups (-OCH₃) are replaced by hydroxyl groups (-OH) upon reaction with water. Ab initio molecular orbital calculations on similar silicon alkoxides show that this reaction can be catalyzed by both acids and bases. acs.org Under acidic conditions, the reaction is enhanced due to the protonation of an alkoxy group, which makes it a better leaving group. Under basic conditions, the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom is facilitated, often proceeding through a hypervalent (five-coordinate) silicon intermediate. acs.org The presence of water molecules is crucial; studies have shown that clusters of water molecules can actively participate in the reaction, lowering the activation energy barriers for the bond interchange. acs.orgacs.org

Condensation: Following hydrolysis, the resulting silanol (B1196071) groups (-Si-OH) react with each other or with remaining alkoxysilyl groups to form siloxane bridges (Si-O-Si), releasing water or methanol (B129727), respectively. researchgate.net Quantum chemical calculations have demonstrated that, in the gas phase, the energy barriers for condensation can be high. However, the presence of even a single additional water molecule can significantly lower these barriers by facilitating proton transfer in the transition state. acs.org

The electronic nature of the bridging group—in BTEB's case, the 1,4-diethylbenzene (B43851) moiety—influences the reactivity of the silicon centers. The electron-donating character of the alkyl groups can affect the stability of charged intermediates during acid- or base-catalyzed hydrolysis. unm.edu

Simulation of Polycondensation: The transformation from BTEB monomers to a cross-linked polysilsesquioxane network is a complex process involving step-growth polymerization. Molecular Dynamics (MD) simulations are a powerful tool for modeling this evolution. tue.nl

MD simulations can track the positions and interactions of individual atoms and molecules over time, allowing for the observation of network formation. By defining reactive force fields, simulations can model the chemical reactions of hydrolysis and condensation, showing how monomers connect to form oligomers and eventually a gelled network. mdpi.com These simulations provide data on key structural and topological features of the evolving polymer.

Table 6.1-1: Parameters Investigated in MD Simulations of Polycondensation

| Parameter | Description | Insights Gained |

|---|---|---|

| Degree of Conversion | The percentage of reactive groups that have formed bonds. | Predicts the gel point and the final cross-link density of the material. |

| Molecular Weight Distribution | The distribution of polymer chain lengths as the reaction proceeds. | Shows the evolution from monomers to a complex polymer network, characteristic of step-growth polymerization. tue.nl |

| Radius of Gyration (Rg) | A measure of the size and compactness of the growing polymer clusters. | Indicates how the polymer structure evolves, for example, from linear chains to branched or globular clusters. |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another. | Reveals details about the local structure, such as the formation of Si-O-Si bonds and the packing of the organic bridges. mdpi.com |

These simulations are critical for understanding how synthesis conditions (like catalyst type, water-to-silane ratio, and temperature) affect the final structure of the BTEB-derived material at a molecular level. mdpi.com

Theoretical Frameworks for Predicting Material Behavior (e.g., Swelling Mechanics of SOMS)

Once a silsesquioxane-based organosilica material (SOMS) is formed from BTEB, its macroscopic properties, such as mechanical strength and swelling behavior in solvents, become important. Theoretical frameworks are used to predict these properties, often linking them to the material's density and network structure.

The mechanical properties of porous silica (B1680970) xerogels and aerogels, which are structurally related to SOMS, are often described by power-law relationships. acs.orgmdpi.com These models correlate properties like the elastic modulus (Young's modulus, E) and strength with the material's bulk density (ρ).

Table 6.2-1: Power-Law Scaling for Mechanical Properties of Porous Silica

| Property | Scaling Relationship | Description |

|---|---|---|

| Elastic Modulus (E) | E ∝ ρα | The stiffness of the material scales with its density. The exponent α typically ranges from 2.3 to 3.5, depending on the microstructure. acs.orgresearchgate.net |

| Strength (σ) | σ ∝ ρβ | The stress the material can withstand before fracturing also scales with density. The exponent β is generally in the range of 2.3 to 2.9. acs.orgnih.gov |

Swelling Mechanics: The swelling of a cross-linked polymer network, such as a BTEB-derived SOMS, in a solvent is a classic problem in polymer physics. The Flory-Rehner theory provides a fundamental framework for understanding this phenomenon. researchgate.net The theory models the equilibrium swelling as a balance of three forces, expressed in terms of osmotic pressure (Π):

Mixing Osmotic Pressure (Πmix): This term arises from the favorable entropy of mixing between the polymer network and the solvent molecules, driving the gel to absorb the solvent and swell.

Elastic Osmotic Pressure (Πel): This is a retractive force from the polymer chains. As the network swells, the chains are stretched from their preferred random-coil conformations, creating an elastic penalty that resists further swelling.

Ionic Osmotic Pressure (Πion): For networks containing charged groups, this term accounts for the osmotic pressure difference between the mobile ions inside and outside the gel (Donnan equilibrium). For a neutral network like one derived from pure BTEB, this term is zero.

The total osmotic pressure is the sum of these contributions: Πtotal = Πmix + Πel + Πion. mdpi.com At equilibrium, the total osmotic pressure inside the gel is zero, and the gel reaches its maximum swelling volume. This framework allows for the prediction of how the swelling ratio will change with the cross-link density of the polymer and the quality of the solvent. mdpi.com More advanced multiphysics models build on this foundation to provide more detailed quantitative predictions of swelling and deformation. nih.gov

Computational Design of Bridged Organosilane Structures

Computational methods are increasingly used not just to analyze existing materials but to proactively design new ones. The computational design of bridged organosilane structures like BTEB aims to predict the properties of novel precursors and their resulting polymers before they are ever synthesized in a lab. ornl.gov This in silico approach accelerates materials discovery and allows for the rational design of functional materials.

The core principle is to establish a clear relationship between the molecular structure of the precursor and the desired macroscopic properties of the final material. mdpi.com By systematically varying the chemical structure of the organic bridge (R) in a generic (R'O)₃Si-R-Si(OR')₃ precursor, computational screening can be performed.

Steps in Computational Design:

Hypothesize Structures: A library of virtual candidate molecules is created by modifying the bridging group. For example, the length, rigidity, or functional groups of the phenylene bridge in BTEB could be altered.

Calculate Properties: Quantum mechanical calculations (e.g., DFT) are used to determine fundamental molecular properties for each candidate structure.

Simulate Polymerization & Predict Properties: Promising candidates are then used in molecular dynamics or mesoscale simulations to model the resulting polymer network. nih.gov From these simulated networks, macroscopic properties like mechanical modulus, thermal stability, or dielectric constant can be predicted.

Select Candidates for Synthesis: Based on the predicted properties, the most promising organosilane precursors for a specific application are selected for experimental synthesis and validation.

Table 6.3-1: Computationally Predicted Properties for Screening Organosilane Precursors

| Property Class | Specific Property | Computational Method | Predicted Material Attribute |

|---|---|---|---|

| Molecular | Dipole Moment | DFT | Polarity, Dielectric Properties |

| Electronic Band Gap | DFT | Optical and Electronic Properties | |

| Bond Dissociation Energy | DFT | Thermal and Chemical Stability | |

| Bulk/Network | Elastic Modulus | MD, Finite Element Method | Mechanical Strength, Rigidity researchgate.net |

| Glass Transition Temperature (Tg) | MD | Thermal Operating Range |

This design-before-synthesis paradigm is a central goal of materials informatics. By leveraging computational tools, researchers can explore a vast chemical space of potential bridged organosilanes, identifying novel structures like BTEB with tailored functionalities for advanced applications, from low-dielectric constant materials to robust coatings. mdpi.comornl.gov

Future Directions and Emerging Research Avenues for Bteb Derived Materials

Exploration of Novel Synthesis Strategies for BTEB Analogues

The synthesis of BTEB analogues with tailored properties is a burgeoning field of research. By modifying the core structure of BTEB, scientists aim to create materials with enhanced or entirely new functionalities.

One promising approach involves the synthesis of asymmetrically functionalized BTEB derivatives . This strategy moves beyond the symmetrical nature of BTEB to create molecules with distinct reactive sites. For instance, an analogue could possess a trimethoxysilyl group on one end and a different silyl (B83357) group, such as a dimethylethoxysilyl group, on the other. This asymmetry would allow for controlled, stepwise reactions during material synthesis, leading to more complex and precisely engineered architectures. While the direct synthesis of asymmetrically substituted BTEB is still an area of active exploration, inspiration can be drawn from the successful synthesis of asymmetrically functionalized bi(1,2,4-triazole) compounds, which has been shown to be a constructive means to regulate the energy and properties of energetic materials. researchgate.net

Another avenue of exploration is the synthesis of BTEB analogues with modified bridging groups . The phenylene group in BTEB can be replaced with other aromatic or heterocyclic moieties to alter the electronic and structural properties of the resulting materials. For example, the incorporation of thiophene (B33073) or other heteroaromatic rings in place of the benzene (B151609) ring could introduce new electronic functionalities and influence the self-assembly of the derived materials. Research has already demonstrated the synthesis of periodic mesoporous organosilicas (PMOs) with phenylene, thiophene, and ethane (B1197151) bridging groups using precursors like 1,4-bis(triethoxysilyl)benzene (B1313312) (a close analogue of BTEB) and 2,5-bis(triethoxysilyl)thiophene. researchgate.net

Furthermore, the synthesis of BTEB analogues with different alkoxy groups on the silicon atoms presents another route to new materials. Replacing the methoxy (B1213986) groups with ethoxy, propoxy, or other larger alkoxy groups can influence the hydrolysis and condensation rates during the sol-gel process. This can affect the final morphology and porosity of the resulting organosilica materials. researchgate.net For example, the use of 1,4-bis(triethoxysilyl)benzene in the synthesis of phenylene-bridged PMOs is well-documented. gelest.com The biosynthesis of branched alkoxy groups, such as isopropyl and t-butyl groups, by certain enzymes offers a fascinating, albeit currently biomimetic, inspiration for creating novel silylating agents. frontiersin.org

Finally, modifying the benzene ring itself, for instance through fluorination , can lead to BTEB analogues with unique properties. The introduction of fluorine atoms can significantly alter the electronic properties, hydrophobicity, and thermal stability of the resulting materials. The synthesis of compounds like 1,4-bis(trifluoromethyl)benzene (B1346883) demonstrates the feasibility of incorporating fluorine into the aromatic core. chemicalbook.comgoogle.comrsc.org These fluorinated analogues could be valuable in applications requiring low dielectric constants or enhanced thermal resistance.

Table 1: Novel Synthesis Strategies for BTEB Analogues

| Strategy | Description | Potential Impact on Material Properties |

| Asymmetric Functionalization | Synthesis of BTEB derivatives with different silyl groups on each end. | Enables controlled, stepwise material synthesis for complex architectures. |

| Modified Bridging Groups | Replacement of the phenylene bridge with other aromatic or heterocyclic units. | Alters electronic properties and self-assembly behavior. |

| Varied Alkoxy Groups | Substitution of methoxy groups with larger alkoxy groups (e.g., ethoxy, propoxy). | Influences hydrolysis/condensation rates, affecting final morphology and porosity. |

| Ring Modification | Introduction of functional groups, such as fluorine, onto the benzene ring. | Modifies electronic properties, hydrophobicity, and thermal stability. |

Advanced Functionalization Techniques for Enhanced Material Performance

The functionalization of BTEB-derived materials is crucial for tailoring their properties for specific applications. Researchers are developing sophisticated techniques to introduce a wide range of chemical functionalities, thereby enhancing their performance.

A key area of development is the post-synthetic modification of BTEB-based materials . This approach involves chemically altering the material after its initial synthesis, allowing for the introduction of functional groups that might not be compatible with the initial synthesis conditions. For example, PMOs derived from BTEB can be modified to incorporate metal nanoparticles. researchgate.net This can be achieved by first introducing a chelating ligand to the surface and then coordinating the desired metal ion. Such materials have potential applications in catalysis and sensing. rsc.org Post-synthetic modification has been successfully used to enhance the adsorption capacity of metal-organic frameworks (MOFs) for heavy metals by introducing functional groups like ethylenediaminetetraacetic acid (EDTA). nih.govrsc.org A similar strategy could be applied to BTEB-derived organosilicas.

Co-condensation with functional organosilanes is another powerful technique. This involves the simultaneous hydrolysis and condensation of BTEB with one or more organosilanes containing specific functional groups. This method allows for the direct incorporation of functionalities throughout the material's framework. For instance, highly ordered benzene-bridged PMOs functionalized with a high loading of carboxylic acid groups have been synthesized by the co-condensation of BTEB and carboxyethylsilanetriol sodium salt. nih.gov These materials have shown remarkable adsorption capacities for pollutants and drugs. nih.gov

The creation of hierarchically porous organosilicas from BTEB is also gaining significant attention. These materials possess pores of different size scales (e.g., micropores, mesopores, and macropores), which can enhance mass transport and accessibility to active sites. researchgate.netsigmaaldrich.com Such structures are highly desirable for applications in catalysis and separation. google.comnih.gov The synthesis of these materials often involves the use of multiple templates or structure-directing agents.

Table 2: Advanced Functionalization Techniques

| Technique | Description | Example Application |

| Post-Synthetic Modification | Chemical alteration of the pre-formed BTEB-derived material. | Grafting of chelating ligands for heavy metal adsorption. nih.govmdpi.com |

| Co-condensation | Simultaneous hydrolysis and condensation of BTEB with functional organosilanes. | Incorporation of carboxylic acid groups for drug delivery and pollutant removal. nih.gov |

| Hierarchical Porosity | Creation of materials with multi-level pore structures. | Enhanced mass transport for improved catalytic performance. researchgate.netsigmaaldrich.com |

Expanded Application Domains in Emerging Technologies and Niche Areas

The unique properties of BTEB-derived materials make them promising candidates for a variety of emerging technologies and specialized applications.

In the field of microelectronics , BTEB-based materials are being explored as low-k dielectric insulators . researchgate.netwikipedia.orgnasa.govresearchgate.net The incorporation of the organic phenylene bridge into the silica (B1680970) network lowers the dielectric constant compared to pure silica, which is crucial for reducing signal delay and power consumption in integrated circuits. wikipedia.orgnasa.gov The porous nature of some BTEB-derived organosilicas can further decrease the dielectric constant. researchgate.net